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molecular formula C10H9F2NO B8706859 4,4-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

4,4-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Cat. No. B8706859
M. Wt: 197.18 g/mol
InChI Key: VMWCPVYTTIMJIK-UHFFFAOYSA-N
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Patent
US05710150

Procedure details

4,4-Difluoro-1-tosyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (3.00 g) was dissolved in 14 ml of acetic acid, 7 ml of concentrated sulfuric acid was added to the solution and then the resulting mixture was heated at 60° C. for 10 hours. The reaction solution was ice-cooled, adjusted to a basic range with potassium hydroxide and extracted three times with ethyl acetate, and the resulting organic layer was dried over anhydrous potassium carbonate. By evaporating the reaction solvent, 4,4-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one was obtained. This product was used in the following reaction without purification.
Name
4,4-Difluoro-1-tosyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:24])[C:8](=[O:9])[C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=2[N:5](S(C2C=CC(C)=CC=2)(=O)=O)[CH2:4][CH2:3]1.S(=O)(=O)(O)O.[OH-].[K+]>C(O)(=O)C>[F:24][C:2]1([F:1])[C:8](=[O:9])[C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=2[NH:5][CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
4,4-Difluoro-1-tosyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
Quantity
3 g
Type
reactant
Smiles
FC1(CCN(C2=C(C1=O)C=CC=C2)S(=O)(=O)C2=CC=C(C)C=C2)F
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting organic layer was dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
By evaporating the reaction solvent

Outcomes

Product
Name
Type
product
Smiles
FC1(CCNC2=C(C1=O)C=CC=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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